molecular formula C22H18N4O6 B11049700 2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide

2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide

Cat. No.: B11049700
M. Wt: 434.4 g/mol
InChI Key: SFMMCUKAPIKZBY-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methanol in the presence of an acid catalyst to form 4,7-dimethoxy-1,3-benzodioxole.

    Chromeno[2,3-B]pyridine Core Construction: The benzodioxole derivative is then reacted with appropriate aldehydes and amines under basic conditions to form the chromeno[2,3-B]pyridine core.

    Introduction of Amino and Hydroxy Groups: Amination and hydroxylation reactions are carried out using reagents like ammonia and hydrogen peroxide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Formation of quinones and nitroso derivatives.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted amines and ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, 2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide is investigated for its potential therapeutic properties. It shows promise in the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form strong interactions with these targets, modulating their activity. For example, the hydroxy and amino groups can form hydrogen bonds with active site residues, while the cyanide group can act as an electrophile, reacting with nucleophilic sites on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-5H-chromeno[2,3-B]pyridin-3-YL cyanide: Lacks the hydroxy group, making it less reactive in certain biochemical assays.

    2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL chloride:

Uniqueness

The presence of the cyanide group in 2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide makes it particularly unique. This group can participate in a variety of chemical reactions, enhancing the compound’s versatility in synthetic and biological applications.

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

2,4-diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H18N4O6/c1-28-14-6-11(18(29-2)20-19(14)30-8-31-20)15-10-4-3-9(27)5-13(10)32-22-16(15)17(24)12(7-23)21(25)26-22/h3-6,15,27H,8H2,1-2H3,(H4,24,25,26)

InChI Key

SFMMCUKAPIKZBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C4=C(C=C(C=C4)O)OC5=C3C(=C(C(=N5)N)C#N)N)OC)OCO2

Origin of Product

United States

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